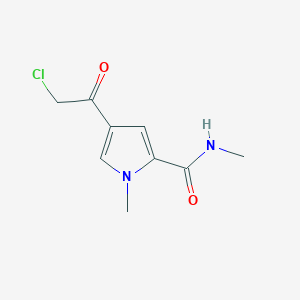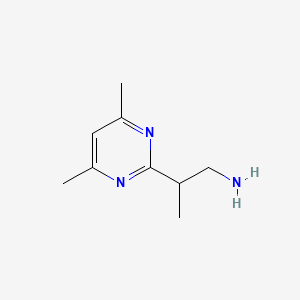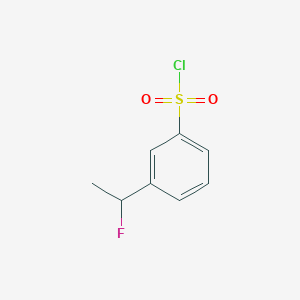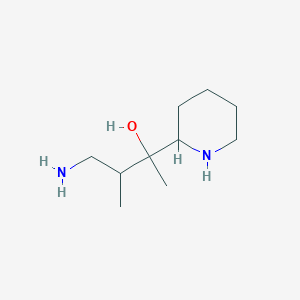
4-(chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyrrole ring, along with a carboxamide group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced by reacting the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chloroacetylated pyrrole with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of 4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amides, thioesters, and esters.
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Nucleophilic Substitution: Chloroacetyl chloride, triethylamine, dichloromethane, nucleophiles (amines, thiols, alcohols)
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF)
Major Products Formed
Nucleophilic Substitution: Amides, thioesters, esters
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives
Reduction: Amines
科学研究应用
4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide has various scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: It is used in biological studies to investigate the effects of pyrrole derivatives on cellular processes and enzyme activities.
Chemical Biology: The compound is employed in chemical biology research to study protein-ligand interactions and to develop chemical probes for target identification.
Industrial Applications: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用机制
The mechanism of action of 4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. The pyrrole ring can interact with aromatic residues in protein binding sites, enhancing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s biological effects.
相似化合物的比较
4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound also contains a chloroacetyl group and exhibits similar biological activities, but it has a different core structure (piperazine and quinazoline) which may result in different pharmacokinetic properties.
Chloroacetamide Derivatives: These compounds are widely used as herbicides and exhibit similar chemical reactivity due to the presence of the chloroacetyl group.
N-chloroacetanilides: These compounds are used in various industrial applications and share similar synthetic routes and reactivity patterns with 4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide.
属性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
4-(2-chloroacetyl)-N,1-dimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-9(14)7-3-6(5-12(7)2)8(13)4-10/h3,5H,4H2,1-2H3,(H,11,14) |
InChI 键 |
BPIVQHDKXWOOGO-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=CN1C)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate](/img/structure/B13224803.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13224809.png)
![Butyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13224810.png)
![2-[1-(Aminomethyl)cyclopentyl]butan-2-OL](/img/structure/B13224814.png)
![(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B13224842.png)



![Dimethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13224882.png)





